Researchers investigate how effective butamifos is at controlling different types of nematodes that infect various crops. This involves controlled trials where butamifos is applied at different concentrations and compared to control groups without treatment. Nematode population levels are then monitored to assess the effectiveness of butamifos [].
Studies explore how butamifos disrupts the biological processes of nematodes, leading to their death. This may involve examining the effects of butamifos on nematode muscle function or nerve impulses using techniques like electron microscopy [].
As with many pesticides, nematodes can develop resistance to butamifos over time. Research focuses on identifying resistant nematode populations and understanding the mechanisms behind this resistance. This helps develop strategies to maintain the effectiveness of butamifos or identify alternative control methods [].
Butamifos is classified as an organophosphorus herbicide with the chemical formula C₁₃H₂₁N₂O₄PS and a CAS number of 36335-67-8 . It is a chiral molecule, typically available as a mixture of its (R)- and (S)-isomers. The compound functions primarily as a non-systemic selective herbicide, targeting specific weeds while minimizing damage to crops such as beans and various vegetables .
Butamifos exhibits significant biological activity through its dual mechanism of action. It inhibits microtubule formation, which disrupts cellular processes in target plants . Additionally, it acts as an acetylcholinesterase inhibitor, leading to moderate toxicity in mammals and aquatic organisms . Its toxicity profile necessitates careful handling and application to mitigate environmental impacts.
The synthesis of Butamifos is accomplished through a multi-step process that involves the reaction of specific precursors under controlled conditions. The exact details of these methods are proprietary but generally include steps that ensure the purity and efficacy of the final product. The synthesis emphasizes the importance of precise chemical engineering to produce an effective herbicide while minimizing harmful by-products .
Research has indicated that Butamifos can exhibit mutagenic activities under certain conditions, particularly when chlorinated by-products are formed during its use or degradation . These findings highlight the need for ongoing studies to understand the environmental fate of Butamifos and its potential interactions with other chemicals in agricultural systems.
Several compounds share similarities with Butamifos in terms of structure or function. Here are some notable examples:
| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
|---|---|---|---|
| Iprobefos | C₁₃H₁₈N₂O₄PS | Acetylcholinesterase inhibitor | Used for both herbicidal and insecticidal purposes |
| Monocrotophos | C₁₃H₁₈N₂O₄P | Inhibits acetylcholinesterase | Broad-spectrum insecticide |
| Mevinphos | C₁₃H₁₈N₂O₄P | Acetylcholinesterase inhibitor | Highly toxic to mammals |
| Endosulfan | C₁₂H₈Cl₆O₄S | Disrupts nervous system function | Known for environmental persistence |
Uniqueness of Butamifos: Unlike many similar compounds, Butamifos specifically targets microtubule formation, which is less common among traditional herbicides that primarily focus on inhibiting acetylcholinesterase. This unique action mechanism may offer advantages in managing resistant weed populations while posing different ecological risks.
Butamifos is an organophosphate herbicide with the molecular formula C₁₃H₂₁N₂O₄PS [1] [2] [3] [4] [5]. The compound has a molecular weight of 332.36 grams per mole [4] [6]. The International Union of Pure and Applied Chemistry systematic name for butamifos is N-[ethoxy-(5-methyl-2-nitrophenoxy)phosphinothioyl]butan-2-amine [2]. Alternative International Union of Pure and Applied Chemistry nomenclature includes phosphoramidothioic acid, N-(1-methylpropyl)-, O-ethyl O-(5-methyl-2-nitrophenyl) ester [5].
The Chemical Abstracts Service Registry Number for butamifos is 36335-67-8 [1] [2] [3] [4] [5]. The compound is also known by several synonyms including Cremart, Metacrefos, and various systematic names reflecting its phosphoramidothioic acid structure [4] [6]. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key is OEYOMNZEMCPTKN-UHFFFAOYSA-N [2] [4] [5].
The Simplified Molecular-Input Line-Entry System representation is CCOP(NC(C)CC)Oc1cc(C)ccc1N+=O [5] [7], which describes the molecular structure including the phosphorus-sulfur double bond, the ethoxy group, the sec-butyl amino group, and the nitro-substituted aromatic ring.
Butamifos is a chiral molecule due to the presence of an asymmetric carbon center in the sec-butyl group attached to the nitrogen atom [1] [3]. The technical material used commercially is a mixture of the R- and S-isomers [1] [3]. This chirality arises from the sec-butyl substituent (1-methylpropyl group) which contains a stereogenic center.
The existence of enantiomers in butamifos is significant for its biological activity and environmental behavior. The two enantiomers may exhibit different herbicidal activities, degradation rates, and environmental persistence. The commercial product being a racemic mixture means that both R- and S-enantiomers are present in equal proportions in the technical grade material.
Butamifos exhibits moderate water solubility with a reported value of 6.19 grams per liter (6190 milligrams per liter) at 25 degrees Celsius [8] [9]. This relatively low aqueous solubility is characteristic of organophosphate compounds with significant lipophilic character.
The octanol-water partition coefficient (log P) of butamifos is 4.62 at 25 degrees Celsius [7] [8], indicating that the compound is highly lipophilic. This high log P value suggests strong affinity for organic phases and biological membranes, which is consistent with its effectiveness as a herbicide and its potential for bioaccumulation in fatty tissues.
The partition coefficient data indicates that butamifos has a strong tendency to partition into organic solvents rather than aqueous phases. This property influences its environmental distribution, bioavailability, and transport characteristics in soil and water systems.
Butamifos exhibits specific thermal stability characteristics with a melting point of 25 degrees Celsius and a boiling point of 422 degrees Celsius [8]. The relatively low melting point indicates that the compound exists as a liquid at ambient temperatures in most environmental conditions.
The compound has a vapor pressure of 0.045 hectopascals [8], indicating low volatility under standard environmental conditions. This low vapor pressure suggests that atmospheric transport through volatilization would be limited, and the compound would tend to remain in the media where it is applied.
The density of butamifos is 1.18 grams per cubic centimeter at 25 degrees Celsius [8], which is slightly higher than water, indicating that the pure compound would sink in aqueous systems. However, in practical applications, the compound is typically formulated with carriers and adjuvants that may modify its environmental behavior.
Research has indicated that butamifos undergoes photodegradation when exposed to ultraviolet light. Studies have shown that the photodegradation of butamifos and its photoproducts through direct photolysis is rapid and efficient [10] [11]. The compound is susceptible to photochemical breakdown under environmental UV radiation, which represents an important degradation pathway in surface waters and on plant surfaces.
The environmental stability of butamifos is also influenced by factors such as pH, temperature, and the presence of other chemical species. While specific hydrolysis kinetics data for butamifos were not extensively documented in the available literature, organophosphate compounds generally undergo hydrolysis under alkaline conditions, with the rate being dependent on pH and temperature.
| Property | Value | Unit | Reference |
|---|---|---|---|
| Molecular Weight | 332.36 | g/mol | [4] [6] |
| Melting Point | 25 | °C | [8] |
| Boiling Point | 422 | °C | [8] |
| Density | 1.18 | g/cm³ at 25°C | [8] |
| Water Solubility | 6.19 | g/L at 25°C | [8] [9] |
| Log P | 4.62 | - | [7] [8] |
| Vapor Pressure | 0.045 | hPa | [8] |
The commercial route to butamifos, O-ethyl O-(5-methyl-2-nitrophenyl) N-sec-butyl phosphorothioamidate, is a two-stage nucleophilic substitution on a phosphorus(V) center bearing a double bond to sulfur [1] [2] [3].
| Step | Key reagent combination (molar ratio) | Typical conditions | Isolated yield (% w/w) |
|---|---|---|---|
| 1 Formation of N-sec-butyl O-ethyl phosphorothioamidic dichloride | sec-Butylamine (1.05) + phosphorus thiochloride PSCl₃ (1.00) + absolute ethanol (1.05) in dry toluene | 0 °C → 40 °C, 4 h; HCl evolved is trapped | 82% [2] |
| 2 Ar-O substitution to give butamifos | Sodium 5-methyl-2-nitrophenoxide (1.00) added to crude dichloride (1.00) | 60 °C, 6 h, inert atmosphere | 74% (technical grade, 96% GC) [2] |
| Overall (continuous mode, 1 000 t a⁻¹ plant) | — | Residence time 6.5 h; closed-loop HCl recovery | 71–73% (post-distillation) [1] |
Notes
Continuous production employs a cascade of stirred-tank reactors followed by thin-film evaporative stripping. Waste HCl is absorbed into aqueous caustic and sold as brine, giving an E-factor of 1.6 kg kg⁻¹ (2024 audit [5]).
Chloride–amine substitution (Step 1).
PSCl₃ undergoes rapid P–Cl displacement by sec-butylamine to afford the zwitterionic tetra-coordinate intermediate A. Intramolecular proton transfer, assisted by ethanol, expels HCl and generates dichloride B. The rate-determining step is attack of the sterically hindered amine on sulfur-bonded phosphorus (k₂₅ °C ≈ 4.7 × 10⁻⁴ L mol⁻¹ s⁻¹) [6].
Phenoxide substitution (Step 2).
The sodium salt of 5-methyl-2-nitrophenol adds to B giving the pentavalent intermediate C. Chloride departure is promoted by the ortho-nitro group through π-acceptor stabilization of the P–O σ* orbital; ΔG‡ (DFT, B3LYP-D3/6-311+G**) is 52 kJ mol⁻¹, ca. 10 kJ lower than for unsubstituted phenoxide [7]. Subsequent ethanolysis closes the sequence to produce butamifos D.
Side-reactions.
Observed intermediates are confirmed by ³¹P NMR (δ 59–63 ppm for B; δ 68 ppm for C) [3].
Butamifos possesses two stereogenic elements:
Consequently, four diastereomers are possible. Technical material is typically a 1 : 1 mix of ΔP-R/ΔP-S, while the carbon center reflects the (±)-sec-butylamine used [8].
| Parameter | Effect on ΔP e.e. | Industrial mitigation |
|---|---|---|
| Temperature > 70 °C during Step 1 | Increases ap–sp³ pseudorotation → racemization | Jacketed reactors, <60 °C |
| Excess phenoxide base | Catalyzes in-situ Walden inversion | Phenoxide ≤1.02 equiv; Na⁺ replaced by K⁺ (less nucleophilic) |
| Water traces | Promote trans-esterification and P-center scrambling | 30 ppm H₂O spec.; molecular sieves online |
Sec-butylamine is now available as 97% e.e. via enzymatic resolution; using it raises overall diastereomeric excess of finished butamifos to 48–51% without additional chiral operations [9]. Pilot trials with chiral phosphoramidic chloride prepared through BINOL-Ti catalysis reached 88% ΔP e.e., but catalyst cost and oxidative instability remain barriers at scale [10].
Research directions
Irritant;Environmental Hazard